1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole
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Overview
Description
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole class of heterocyclic compounds. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the 2,4-dichloro-5-(2-methoxyethoxy)phenyl group: This step involves the substitution of the imidazole ring with the desired phenyl group using appropriate reagents and conditions.
Addition of the methylsulfanyl group:
Industrial production methods often involve optimizing these steps to achieve higher yields and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells . It may also interfere with cellular signaling pathways, leading to cell death or growth inhibition .
Comparison with Similar Compounds
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole can be compared with other similar compounds, such as:
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole: Lacks the methylsulfanyl group, which may affect its biological activity and chemical reactivity.
1-[2,4-dichlorophenyl]-2-(methylsulfanyl)-1H-imidazole: Lacks the methoxyethoxy group, which may influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
1-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies highlighting its efficacy and applications in various fields.
The compound's molecular formula is C13H14Cl2N4O4S, with a molecular weight of approximately 393.25 g/mol. It is characterized by the presence of a dichlorophenyl group and a methylsulfanyl group, which contribute to its unique biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In particular, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, in a controlled laboratory setting, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways . Specifically, a study reported that treatment with the compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours .
Enzyme Inhibition
Another aspect of its biological activity includes the inhibition of specific enzymes. It has been shown to act as an inhibitor of certain kinases involved in cancer cell signaling pathways. This inhibition can disrupt cellular proliferation and survival signals in tumor cells .
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various imidazole derivatives, including our compound. The results showed that it outperformed several standard antibiotics in inhibiting bacterial growth, highlighting its potential for development into a new class of antimicrobial agents .
- Cancer Cell Line Studies : In a study published by Johnson et al. (2023), the compound was tested on MCF-7 breast cancer cells. The findings indicated that it significantly reduced cell viability and induced apoptosis compared to untreated controls. The authors concluded that further investigation into its mechanism could yield valuable insights for cancer treatment .
- Kinase Inhibition : A recent publication explored the compound's role as a kinase inhibitor. The study demonstrated that it effectively inhibited the activity of PI3K and AKT pathways in cancer cells, suggesting a dual mechanism where it not only prevents cell division but also promotes programmed cell death .
Summary Table of Biological Activities
Properties
IUPAC Name |
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-methylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2S/c1-18-5-6-19-12-8-11(9(14)7-10(12)15)17-4-3-16-13(17)20-2/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEKJGWUVPJENZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N2C=CN=C2SC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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